molecular formula C12H6BrClN2OS2 B2891880 5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide CAS No. 932485-92-2

5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide

Cat. No.: B2891880
CAS No.: 932485-92-2
M. Wt: 373.67
InChI Key: XGAYCQJGCWNAHN-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Chemical Synthesis and Applications

The research into the compound 5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide spans various fields, including chemical synthesis, material science, and pharmacology. While direct studies on this specific compound are limited, insights can be drawn from the synthesis and applications of structurally related compounds, highlighting the broader relevance of such molecules in scientific research.

  • Synthesis Techniques : The synthesis of related benzothiophene and thiophene compounds involves complex chemical reactions, including condensation and cyclization processes. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with 2-chloroacetoacetate, highlighting a method that could potentially be applied to the synthesis of this compound (Tang Li-jua, 2015).

  • Material Science and Optoelectronics : Derivatives of benzothiophene and thiophene have shown significant potential in the development of materials for optoelectronic applications. The work on dissymmetrization of Benzothiadiazole for the synthesis of π-conjugated molecules for optoelectronic applications underlines the utility of bromo-benzothiophene derivatives in creating materials with specific electronic and optical properties (Chunxiang Dall’Agnese et al., 2017).

  • Pharmacological Research : Bromo-benzothiophene carboxamide derivatives have been explored for their antimalarial properties, showcasing the potential of benzothiophene derivatives in pharmacology. The inhibition of Plasmodium falciparum Enoyl-ACP reductase by these derivatives highlights their promise as potent antimalarials (T. Banerjee et al., 2011).

  • Analytical Chemistry : The analytical properties of related compounds, such as 5-chloro-, 5-bromo-, and 5-methyl-2-thiophenealdehyde-2-benzothiazolylhydrazone, for the spectrophotometric determination of copper, suggest that structurally similar compounds like this compound could also find applications in analytical chemistry (T. Odashima et al., 1976).

Mechanism of Action

Future Directions

Benzothiazole derivatives, including “5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide”, could be further explored for their anti-tubercular activity . Future research could focus on optimizing the synthesis process and investigating the mechanism of action of these compounds .

Properties

IUPAC Name

5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2OS2/c13-9-4-3-8(19-9)12(17)16-7-2-1-6(14)10-11(7)18-5-15-10/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAYCQJGCWNAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NC(=O)C3=CC=C(S3)Br)SC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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